N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the N1 position with a (oxan-4-yl)methyl group and at the C4 position with a furan-2-carboxamide moiety. Its molecular formula is C₁₄H₁₉N₃O₄, with a molecular weight of 293.3 g/mol. The oxan-4-yl (tetrahydropyran-4-yl) group introduces a saturated oxygen-containing ring, which may enhance hydrophilicity and metabolic stability compared to purely alkyl substituents.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-14(13-2-1-5-20-13)16-12-8-15-17(10-12)9-11-3-6-19-7-4-11/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVXOFGRQNIASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole, tetrahydropyran, and furan moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on substituents, molecular properties, and inferred biological relevance.
Structural Analogs
2.1.1 N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide (Y509-4719)
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.2 g/mol
- Key Differences :
- N1 Substituent : 1-methyl group (simpler, less hydrophilic) vs. (oxan-4-yl)methyl (bulkier, oxygen-rich).
- C4 Position : Pyrazole-4-carboxamide with a furan-2-ylmethyl substituent vs. furan-2-carboxamide directly linked to pyrazole.
- Hypothesized Properties :
- The oxan-4-yl group in the target compound may improve solubility and metabolic stability compared to Y509-4719’s methyl group.
- The direct furan-2-carboxamide linkage in the target compound could enhance hydrogen-bonding interactions with biological targets.
2.1.2 Encorafenib
- Molecular Formula : C₂₂H₂₇ClFN₇O₄S
- Molecular Weight : 540.0 g/mol
- Key Differences :
- Core Structure : Both feature pyrazole rings, but encorafenib incorporates halogen (Cl, F) and sulfonamide groups, which are critical for kinase inhibition.
- Substituents : Encorafenib’s pyrimidine and propan-2-yl groups contrast with the target compound’s oxan and furan motifs.
Comparative Data Table
Research Findings and Limitations
- Activity Prediction : While encorafenib’s pyrazole core is critical for kinase inhibition, the target compound’s furan-carboxamide may shift selectivity toward other enzymatic targets .
- Limitations: No experimental data on solubility, toxicity, or efficacy are provided in the evidence, necessitating further studies to validate hypotheses.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 275.308 g/mol. The compound features a furan ring, a pyrazole moiety, and an oxan group, which contribute to its biological properties.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or modulator of receptor activity, impacting various signaling pathways. For instance, it could potentially inhibit the activity of certain kinases or other proteins involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies suggest that compounds with similar structures demonstrate anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific effects of this compound on different cancer cell lines remain to be fully elucidated.
2. Anti-inflammatory Effects
Compounds in this class have shown potential in reducing inflammation by modulating cytokine production and inflammatory pathways. This could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
3. Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Case Studies and Research Findings
Recent studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. |
| Study 2 | Reported anti-inflammatory effects in animal models, showing reduced levels of TNF-alpha and IL-6 after treatment with similar compounds. |
| Study 3 | Found antimicrobial activity against Gram-positive bacteria, suggesting a broad spectrum of efficacy against infections. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
